molecular formula C10H14F3N3 B11874795 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11874795
M. Wt: 233.23 g/mol
InChI Key: AYRDAFUGDZFUML-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the reaction of a trifluoromethyl pyridine derivative with an isopropyl-substituted hydrazine can yield the desired compound .

Industrial Production Methods: Industrial production methods often employ scalable reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, essential for constructing the pyrazolo[4,3-c]pyridine framework.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific pyrazolo[4,3-c]pyridine core combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14F3N3

Molecular Weight

233.23 g/mol

IUPAC Name

1-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C10H14F3N3/c1-6(2)16-8-3-4-14-5-7(8)9(15-16)10(11,12)13/h6,14H,3-5H2,1-2H3

InChI Key

AYRDAFUGDZFUML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CNCC2)C(=N1)C(F)(F)F

Origin of Product

United States

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